molecular formula C15H13F3O2 B8790389 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol

4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No. B8790389
M. Wt: 282.26 g/mol
InChI Key: VTKDFWOSQCKLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol is a useful research compound. Its molecular formula is C15H13F3O2 and its molecular weight is 282.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol

Molecular Formula

C15H13F3O2

Molecular Weight

282.26 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C15H13F3O2/c16-15(17,18)14(19)12-6-8-13(9-7-12)20-10-11-4-2-1-3-5-11/h1-9,14,19H,10H2

InChI Key

VTKDFWOSQCKLGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 20° C., a solution of 15.7 g of sodium borohydride in 100 ml of water was added dropwise with cooling to a solution of 72.5 g of 4′-benzyloxy-2,2,2-trifluoroacetophenone in 900 ml of ethanol. The mixture was stirred under reflux for 3 hours and then concentrated, the residue was taken up in diethyl ether and water and made slightly acidic using dilute hydrochloric acid, and the organic phase was dried and concentrated to give the title product as a colourless oil.
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
72.5 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two

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